

NS3861 CAS number and chemical structure

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An In-depth Technical Guide to NS3861

This technical guide provides a comprehensive overview of **NS3861**, a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and applications of this compound.

Chemical Identity and Properties

NS3861 is chemically known as 3-(3-bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene.[1] It is available as a free base and as a fumarate salt.



Identifier	Value	
CAS Number	216853-59-7 (Free Base)[1], 216853-60-0 (Fumarate)[2][3]	
Molecular Formula	C12H14BrNS (Free Base)[1], C16H18BrNO4S (Fumarate)	
Molecular Weight	284.22 g/mol (Free Base), 400.29 g/mol (Fumarate)	
SMILES	CN1C2CC(C3=C(Br)C=CS3)=CC1CC2[1]	
InChI Key	ZJCNRVHZJADROC-UHFFFAOYSA-N[1]	
Appearance	White to beige solid powder	
Solubility	Soluble in DMSO, ethanol, and methanol[1]	

Pharmacological Profile

NS3861 is a potent agonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a distinct selectivity profile.[1][4] It preferentially activates nAChRs containing the α 3 subunit, while showing minimal to no activity at receptors containing the α 4 subunit.[4][5]

Binding Affinity

The following table summarizes the binding affinities (Ki) of **NS3861** for various human nAChR subtypes.

nAChR Subtype	Ki (nM)
α3β4	0.62[4]
α4β4	7.8[4]
α3β2	25[4]
α4β2	55[4]

Functional Activity

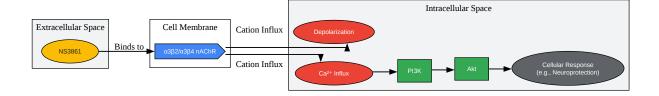


NS3861 exhibits differential efficacy at α 3-containing nAChRs. It acts as a full agonist at α 3 β 2 receptors and a partial agonist at α 3 β 4 receptors.

nAChR Subtype	EC50 (μM)	Efficacy
α3β2	1.6 - 1.7[4]	Full Agonist
α3β4	0.15 - 1[4]	Partial Agonist

Mechanism of Action and Signaling Pathway

NS3861 exerts its effects by binding to and activating α3-containing nAChRs, which are ligand-gated ion channels.[6] This binding event triggers a conformational change in the receptor, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺.[6] The influx of these ions leads to depolarization of the cell membrane and initiation of downstream signaling cascades. The increase in intracellular Ca²⁺ is a key event that can trigger various cellular responses, including the activation of the PI3K-Akt pathway, which is associated with cell survival and neuroprotection.[7]



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Mechanism of action and signaling pathway of NS3861.

Experimental ProtocolsWhole-Cell Patch-Clamp Electrophysiology

Foundational & Exploratory





This protocol describes a general procedure for characterizing the activity of **NS3861** on nAChRs expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
- Co-transfect cells with plasmids encoding the desired human nAChR subunits (e.g., α 3 and β 2) using a suitable transfection reagent.
- Plate cells onto glass coverslips 24 hours post-transfection for recording.

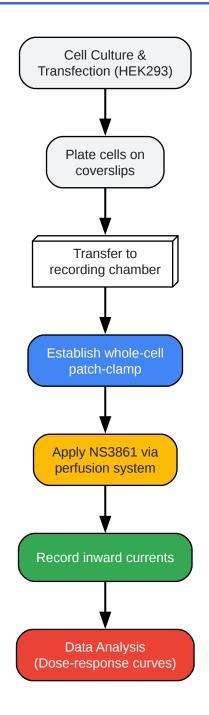
2. Solutions:

- External Solution (in mM): 140 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.
 Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

- Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with external solution.
- Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 M Ω when filled with internal solution.
- Establish a giga-ohm seal on a single cell and rupture the membrane to achieve the wholecell configuration.
- Clamp the cell at a holding potential of -60 mV.
- Apply NS3861 at various concentrations using a fast perfusion system to elicit inward currents. Record the current responses using a patch-clamp amplifier and data acquisition software.





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Experimental workflow for whole-cell patch-clamp assay.

In Vivo Model of Opioid-Induced Constipation

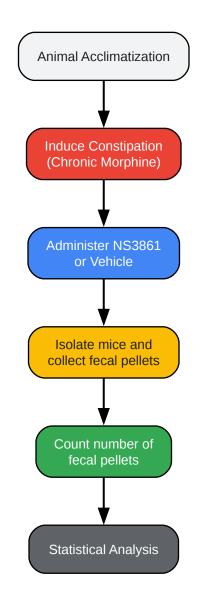
NS3861 has been shown to alleviate opioid-induced constipation in animal models.[1] The following is a representative protocol for such a study in mice.

1. Animals:



- Use male C57BL/6 mice (8-10 weeks old).
- House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- 2. Induction of Constipation:
- Administer morphine (e.g., 10 mg/kg, subcutaneous) twice daily for several days to induce chronic constipation.
- 3. Experimental Procedure:
- On the day of the experiment, administer **NS3861** (e.g., 0.1 mg/kg, intraperitoneal) or vehicle to the morphine-treated mice.[1]
- Individually house the mice in cages with a wire mesh bottom.
- Collect and count the number of fecal pellets expelled by each mouse over a defined period (e.g., 2 hours).
- 4. Data Analysis:
- Compare the mean number of fecal pellets between the **NS3861**-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).





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Workflow for in vivo opioid-induced constipation model.

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